molecular formula C17H13BrN2O5 B5314281 5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one

5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one

Cat. No.: B5314281
M. Wt: 405.2 g/mol
InChI Key: DOBSFZOHFAENBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Hydroxylation: The hydroxyl group is introduced through a hydroxylation reaction, often using hydrogen peroxide or other oxidizing agents.

    Nitration: The nitro group is added to the phenyl ring using a nitrating mixture, such as concentrated nitric acid and sulfuric acid.

    Condensation: The final step involves the condensation of the brominated, hydroxylated indole with the nitrophenyl group, typically using a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reactions are optimized for yield and purity, and the processes are often automated to ensure consistency and efficiency. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas with a catalyst, sodium borohydride

    Nucleophilic Substitution Reagents: Sodium methoxide, potassium cyanide

Major Products Formed

    Oxidation: Formation of a carbonyl group

    Reduction: Formation of an amino group

    Substitution: Introduction of various functional groups in place of bromine

Scientific Research Applications

5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The nitro and bromine groups also contribute to its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-hydroxy-3-methoxybenzaldehyde
  • 3-bromo-4-hydroxybenzaldehyde
  • 5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Uniqueness

5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both a nitro group and a bromine atom enhances its reactivity and potential for forming diverse derivatives. Additionally, its indole backbone is known for its versatility in medicinal chemistry, making it a valuable compound for drug development and other scientific research applications.

Properties

IUPAC Name

5-bromo-3-hydroxy-3-[2-(4-methyl-3-nitrophenyl)-2-oxoethyl]-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O5/c1-9-2-3-10(6-14(9)20(24)25)15(21)8-17(23)12-7-11(18)4-5-13(12)19-16(17)22/h2-7,23H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBSFZOHFAENBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CC2(C3=C(C=CC(=C3)Br)NC2=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.